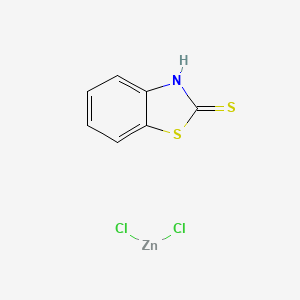![molecular formula C18H14N2O2S B13754273 N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide CAS No. 61931-40-6](/img/structure/B13754273.png)
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide is a complex organic compound with the molecular formula C17H12N2O2S It is known for its unique structure, which includes an anthraquinone core fused with an isothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide typically involves multiple steps. One common method starts with the preparation of the anthraquinone core, followed by the introduction of the isothiazole ring. The final step involves the attachment of the butanamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the anthraquinone core.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of dyes and pigments, owing to its stable and vibrant color properties.
Mecanismo De Acción
The mechanism of action of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl): Similar structure but with a benzamide group instead of butanamide.
Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl): Similar structure but with a propanamide group.
Uniqueness
N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
61931-40-6 |
|---|---|
Fórmula molecular |
C18H14N2O2S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)butanamide |
InChI |
InChI=1S/C18H14N2O2S/c1-2-5-14(21)19-12-8-3-6-10-15(12)18(22)11-7-4-9-13-16(11)17(10)20-23-13/h3-4,6-9H,2,5H2,1H3,(H,19,21) |
Clave InChI |
BVRCYEJSUZJJFH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=CC=CC2=C1C(=O)C3=C4C2=NSC4=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


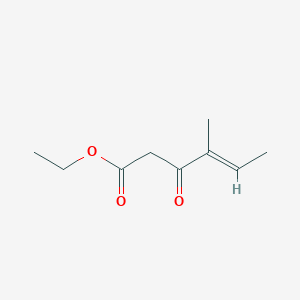
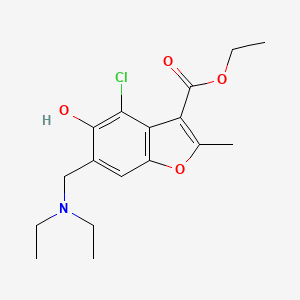
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride](/img/structure/B13754201.png)

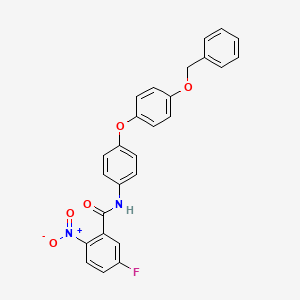

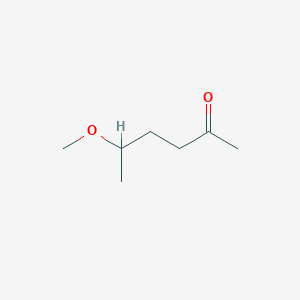
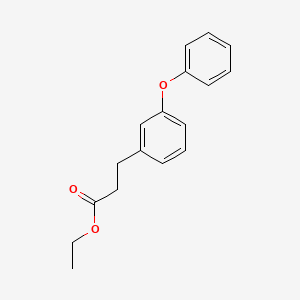
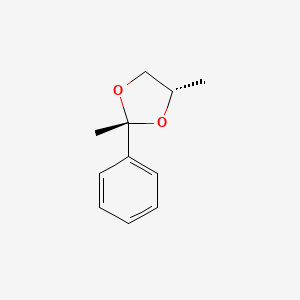
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)
![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)
